molecular formula C5H9ClO B051533 2-(2-Chloroethyl)-3-methyloxirane CAS No. 117553-19-2

2-(2-Chloroethyl)-3-methyloxirane

Cat. No.: B051533
CAS No.: 117553-19-2
M. Wt: 120.58 g/mol
InChI Key: DDLQNHHSWYGUDU-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-3-methyloxirane is a chiral epoxide compound with the CAS Registry Number 62614-69-1 . It is also known by the synonym Oxirane, 2-(2-chloroethyl)-3-methyl-, cis . As a specialized chemical, it is intended for industry and research applications only . Researchers should handle this compound with appropriate safety measures. It is recommended to use personal protective equipment, including safety glasses, impervious clothing, and gloves, to avoid skin and eye contact . Adequate ventilation should be ensured to prevent inhalation of vapors or dust . The compound should be stored in a cool, dry, and well-ventilated place in a tightly closed container . In case of a spill, prevent further leakage and avoid discharge into the environment . Please consult the safety data sheet for comprehensive handling and hazard information.

Properties

CAS No.

117553-19-2

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

IUPAC Name

2-(2-chloroethyl)-3-methyloxirane

InChI

InChI=1S/C5H9ClO/c1-4-5(7-4)2-3-6/h4-5H,2-3H2,1H3

InChI Key

DDLQNHHSWYGUDU-UHFFFAOYSA-N

SMILES

CC1C(O1)CCCl

Canonical SMILES

CC1C(O1)CCCl

Synonyms

Oxirane, 2-(2-chloroethyl)-3-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Key Substituents Reactivity Profile
This compound C₅H₉ClO₂ 2-ClCH₂CH₂, 3-CH₃ High (epoxide ring + alkylation)
Cyclophosphamide () C₇H₁₅Cl₂N₂O₂P Bis(2-chloroethyl)amino group Prodrug requiring metabolic activation
BCNU () C₅H₈Cl₂N₂O₂ 1,3-Bis(2-chloroethyl)nitrosourea Alkylating and carbamoylating activity
2-(4-Methoxyphenyl)-3-methyloxirane () C₁₀H₁₂O₂ 4-MeO-C₆H₄, 3-CH₃ Moderate (epoxide + aryl group)

Physicochemical Properties and Pharmacokinetics

  • Solubility and distribution: Nitrosoureas like CCNU () rely on lipid solubility (octanol/water coefficients) for CNS penetration. This compound’s smaller size and polar epoxide may limit lipid solubility compared to CCNU but enhance aqueous reactivity .
  • Metabolism : Chloroethyl compounds often undergo hydrolysis or enzymatic degradation. For example, CCNU decomposes to reactive isocyanates and diazohydroxides, while cyclophosphamide is activated by cytochrome P450 enzymes .

Q & A

Q. What are the common synthetic routes for 2-(2-Chloroethyl)-3-methyloxirane, and what experimental conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via epoxidation of 3-methyl-1-pentene derivatives using peracids like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C. Alternatively, nucleophilic substitution of chloroethyl precursors with epoxide-forming agents (e.g., NaHCO₃/H₂O₂) may be employed. Key parameters include solvent polarity (non-protic solvents preferred) and temperature control to minimize side reactions. Reaction progress is monitored via TLC or GC-MS .

Q. How is this compound purified, and what analytical techniques confirm its structural integrity?

  • Methodological Answer : Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation under reduced pressure. Structural confirmation requires:
  • ¹H/¹³C NMR : To identify epoxy ring protons (δ 3.1–3.5 ppm) and methyl/chloroethyl substituents.
  • IR Spectroscopy : Epoxide C-O stretching (~1250 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹).
  • GC-MS : To assess purity (>95%) and molecular ion peaks .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : The compound is sensitive to nucleophiles, moisture, and strong bases. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests via accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring are recommended to establish shelf-life .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : The stereoelectronic environment of the epoxy ring dictates regioselectivity. For example, acid-catalyzed ring-opening favors nucleophilic attack at the more substituted carbon. Chiral HPLC or X-ray crystallography resolves enantiomers, while kinetic studies (e.g., Arrhenius plots) quantify stereochemical effects on reaction rates. Computational DFT models predict transition-state geometries .

Q. What strategies resolve contradictions in reported reaction yields for epoxidation of chloroethyl-substituted alkenes?

  • Methodological Answer : Discrepancies often arise from variations in solvent polarity, catalyst loading, or competing side reactions (e.g., radical pathways). Systematic reproducibility studies under controlled conditions (e.g., glovebox for O₂ exclusion) with inline FTIR monitoring can isolate critical variables. Cross-validation using alternative epoxidation agents (e.g., VO(acac)₂/H₂O₂) may clarify mechanistic pathways .

Q. How can computational methods predict the regioselectivity of nucleophilic attacks on this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites. Comparative studies with isotopic labeling (e.g., ¹⁸O in the epoxide) validate computational predictions experimentally .

Q. What biological screening approaches evaluate the antitumor potential of this compound derivatives?

  • Methodological Answer : Derivatives are screened via:
  • In vitro cytotoxicity assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7).
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining.
  • SAR studies : Modifying the chloroethyl or methyl groups to optimize potency. Reference compounds like Laromustine (a chloroethylating antineoplastic agent) provide benchmark data .

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